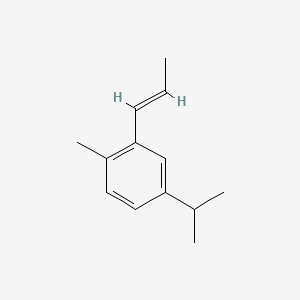

1-Methyl-4-(1-methyl-2-propenyl)-benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18 |

|---|---|

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-methyl-4-propan-2-yl-2-[(E)-prop-1-enyl]benzene |

InChI |

InChI=1S/C13H18/c1-5-6-13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3/b6-5+ |

InChI Key |

IRICXAFZMINCTB-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/C1=C(C=CC(=C1)C(C)C)C |

Canonical SMILES |

CC=CC1=C(C=CC(=C1)C(C)C)C |

Origin of Product |

United States |

Synthesis and Advanced Synthetic Methodologies for 1 Methyl 4 1 Methyl 2 Propenyl Benzene

Strategies for the Construction of the Aromatic Core and Allylic Side Chain

The assembly of 1-methyl-4-(1-methyl-2-propenyl)-benzene can be approached by forming the key carbon-carbon bond between the aromatic ring and the allylic fragment. The primary methods for this construction include regioselective alkylation, dehydrogenation of a saturated precursor, and organometallic cross-coupling reactions.

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. To synthesize the target compound, toluene (B28343) can be alkylated with a suitable four-carbon electrophile, such as a butenyl halide or alcohol, in the presence of a Lewis acid catalyst. The methyl group of toluene is an ortho-, para-director, meaning substitution will occur at positions ortho or para to the methyl group. wikipedia.org

To achieve the desired para-selectivity, reaction conditions must be carefully controlled. The choice of catalyst is crucial; while traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to mixtures of isomers and side reactions. rsc.org Modern approaches often utilize solid acid catalysts, such as zeolites, which can offer higher para-selectivity due to shape-selective constraints imposed by their porous structures. researchgate.netacs.org For instance, zeolites like ZSM-5 have demonstrated high selectivity in the para-alkylation of toluene, which could be adapted for this synthesis. acs.org

The reaction can be conceptualized as follows:

Reactants : Toluene and a butenyl precursor (e.g., 3-buten-2-ol (B146109) or 2-chloro-3-butene).

Catalyst : Lewis acid (e.g., AlCl₃, FeCl₃) or a solid acid catalyst (e.g., zeolite).

Challenge : Controlling regioselectivity to favor the para-isomer over the ortho-isomer and preventing rearrangement of the allylic carbocation intermediate.

An alternative strategy involves the initial synthesis of a saturated analogue, 4-sec-butyltoluene, followed by the introduction of the double bond through a dehydrogenation reaction. jst.go.jp This two-step process can offer better control over the final structure.

Alkylation : Toluene is first alkylated with a sec-butyl group source (e.g., 2-butanol (B46777) or 2-chlorobutane) to form 4-sec-butyltoluene. This reaction is a standard Friedel-Crafts alkylation, where achieving high para-selectivity is the primary goal. google.com

Dehydrogenation : The resulting 4-sec-butyltoluene is then subjected to catalytic dehydrogenation to create the carbon-carbon double bond at the desired position. This typically requires a heterogeneous catalyst, such as a noble metal (e.g., Pt, Pd) or a metal oxide (e.g., Cr₂O₃) on a high-surface-area support like alumina, at elevated temperatures. The reaction removes two hydrogen atoms from the sec-butyl group to form the allylic double bond.

This route avoids the potential for allylic rearrangement during the initial alkylation step but requires a second, often energy-intensive, dehydrogenation step.

Modern synthetic organic chemistry offers powerful organometallic cross-coupling reactions for the precise formation of carbon-carbon bonds. organic-chemistry.org For the synthesis of this compound, a Suzuki or nickel-catalyzed coupling could be employed. mdpi.com

A plausible Suzuki coupling approach would involve:

Reactants : A p-tolyl boronic acid or ester and a vinyl halide such as 3-bromo-1-butene. The coupling would be catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.

Alternatively, a nickel-catalyzed coupling reaction could be used. mdpi.com For example, the reaction of a π-allylnickel halide complex with an aryl halide is a known method for forming allyl-aryl bonds. orgsyn.org A specific route could involve the reaction of p-bromotoluene with a pre-formed π-(1-methylallyl)nickel bromide complex. These methods often proceed under mild conditions with high specificity, avoiding the harsh conditions and selectivity issues of some Friedel-Crafts reactions. rsc.org

Stereoselective Synthesis of this compound Isomers

The carbon atom of the side chain that is directly attached to the toluene ring is a stereocenter. Therefore, this compound exists as a pair of enantiomers (R and S). The synthesis of a single enantiomer requires a stereoselective approach.

Asymmetric synthesis can be achieved through several strategies:

Chiral Catalysts : Utilizing a chiral catalyst in an organometallic coupling reaction can induce enantioselectivity. For instance, a palladium or nickel catalyst complexed with a chiral ligand could be used to couple p-tolyl-based nucleophiles with an achiral butenyl electrophile, favoring the formation of one enantiomer over the other. acs.orgresearchgate.net

Chiral Auxiliaries : A chiral auxiliary could be temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step, after which the auxiliary is removed.

Biocatalysis : Enzymes, such as ketoreductases (KREDs), can be used for the highly stereoselective reduction of a ketone precursor. nih.gov For example, the asymmetric reduction of 4-(p-tolyl)but-3-en-2-one could yield a chiral alcohol, which can then be converted to the target compound while retaining its stereochemical integrity.

These advanced methods are crucial for applications where the biological activity or material properties of a single enantiomer are desired.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical to maximize the yield and purity of the desired product while minimizing byproducts and waste. For any of the synthetic routes described, several parameters must be fine-tuned.

For Friedel-Crafts alkylation, key variables include:

Temperature : Higher temperatures can increase reaction rates but may also promote side reactions and decrease selectivity. A typical range is often between 0 °C and 100 °C.

Catalyst Concentration : The amount of Lewis acid catalyst must be optimized. Too little catalyst results in a slow or incomplete reaction, while too much can lead to catalyst deactivation and unwanted byproducts.

Solvent : The choice of solvent can impact reaction rate and selectivity. Inert, non-polar solvents like dichloromethane (B109758) or carbon disulfide are common.

The table below summarizes optimization parameters for a hypothetical Friedel-Crafts alkylation of toluene.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Catalyst | AlCl₃ (1.2 eq) | FeCl₃ (1.2 eq) | Zeolite H-ZSM-5 | Zeolite shows highest para-selectivity. researchgate.netacs.org |

| Temperature | 0 °C | 25 °C (Room Temp) | 50 °C | Higher temperatures increase ortho-isomer and polyalkylation. |

| Solvent | CS₂ | CH₂Cl₂ | Nitrobenzene | Non-polar solvents favor para-substitution. |

| Time | 2h | 6h | 12h | Longer times can lead to product isomerization. |

| Yield (para-isomer) | ~40% | ~55% | ~70% (with Zeolite) | Optimization significantly improves yield of the desired product. |

For organometallic coupling reactions, optimization would focus on the choice of ligand, base, solvent, and temperature to ensure efficient catalytic turnover and prevent side reactions like homocoupling. acs.org

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. royalsocietypublishing.org

Key green strategies include:

Catalyst Choice : Replacing homogeneous Lewis acids like AlCl₃, which generate stoichiometric waste during workup, with reusable solid acid catalysts like clays (B1170129) or zeolites is a major improvement. royalsocietypublishing.org These heterogeneous catalysts can be easily separated from the reaction mixture and recycled.

Solvent Selection : Traditional solvents such as chlorinated hydrocarbons are often toxic and volatile. Green alternatives include using water, supercritical fluids, or ionic liquids. royalsocietypublishing.orgresearchgate.net Some reactions can even be performed under solvent-free conditions.

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core green principle. Organometallic coupling reactions often have high atom economy compared to classical methods that may use stoichiometric reagents.

Renewable Feedstocks : Toluene is derived from petroleum. A greener approach could explore the use of bio-based aromatic compounds. For instance, p-cymene (B1678584), which can be derived from plant terpenes, could potentially be functionalized and used as a starting material. rsc.org

By integrating these approaches, the synthesis can become more sustainable, safer, and more efficient. rsc.org

Chemical Reactivity and Derivatization of 1 Methyl 4 1 Methyl 2 Propenyl Benzene

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS)

The benzene ring of 1-methyl-4-(1-methyl-2-propenyl)-benzene is "activated" towards electrophilic aromatic substitution due to the presence of two electron-donating alkyl groups: the methyl group and the 1-methyl-2-propenyl group. msu.edu Both groups direct incoming electrophiles to the ortho and para positions relative to themselves. Given their para relationship on the ring, the substitution pattern is predictable.

The methyl group at position 1 directs incoming electrophiles to positions 2 and 6. The 1-methyl-2-propenyl group at position 4 directs to positions 3 and 5. Consequently, all four available positions on the aromatic ring are activated. This can lead to a mixture of products in typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.eduvaia.com For instance, nitration of the closely related p-cymene (B1678584) gives the 2-nitro derivative as the major product. cdnsciencepub.com The precise ratio of isomers formed from this compound would be influenced by the steric hindrance imposed by the bulkier 1-methyl-2-propenyl side chain, which may favor substitution at positions 3 and 5.

| Reaction | Electrophile (E+) | Predicted Major Products | Notes |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-1-methyl-4-(1-methyl-2-propenyl)-benzene | Substitution ortho to the smaller methyl group is often favored. cdnsciencepub.com |

| Halogenation | Br⁺, Cl⁺ | 2-Halo-1-methyl-4-(1-methyl-2-propenyl)-benzene | Requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). studymind.co.uk |

| Sulfonation | SO₃ | 2-Sodfo-1-methyl-4-(1-methyl-2-propenyl)-benzene | Reaction with fuming H₂SO₄. vaia.com |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-1-methyl-4-(1-methyl-2-propenyl)-benzene | Acyl group adds ortho to the methyl group due to sterics. |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is generally not a viable reaction pathway for this compound under standard conditions. wikipedia.org NAS reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group. libretexts.orgyoutube.com The subject molecule contains only electron-donating alkyl groups, which increase the electron density of the ring, thus deactivating it towards attack by nucleophiles. studysmarter.co.uk Therefore, reactions involving the displacement of a group on the aromatic ring by a nucleophile are highly unfavorable.

Transformations of the 1-Methyl-2-propenyl Side Chain

The propenyl side chain is a versatile functional group that can undergo a variety of chemical transformations characteristic of alkenes.

Hydrogenation and Halogenation Reactions

Hydrogenation: The double bond in the side chain can be readily saturated via catalytic hydrogenation. Using catalysts such as platinum, palladium, or nickel with hydrogen gas (H₂), this compound is converted to 1-methyl-4-(1-methylpropyl)-benzene. This reaction is typically efficient and proceeds under mild conditions, such as 1 atmosphere of H₂ pressure at room temperature. researchgate.net While aromatic rings can be hydrogenated, this requires much harsher conditions, allowing for selective reduction of the side chain. libretexts.org

Halogenation: The side chain can undergo two distinct types of halogenation:

Electrophilic Addition: In the absence of UV light, halogens like chlorine (Cl₂) or bromine (Br₂) add across the double bond to yield a vicinal dihalide, 1-methyl-4-(2,3-dihalo-1-methylpropyl)-benzene. libretexts.org

Radical Substitution: In the presence of UV light or a radical initiator, or by using N-bromosuccinimide (NBS), halogenation can occur at the allylic or benzylic positions. libretexts.orgorgoreview.compearson.comlibretexts.org The benzylic C-H bond at the carbon attached to the ring is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.org This would lead to the formation of 1-methyl-4-(1-halo-1-methyl-2-propenyl)-benzene.

Oxidation and Epoxidation Pathways

Oxidation: The alkene moiety is susceptible to various oxidative transformations.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond. Ozonolysis followed by a reductive workup (e.g., with zinc) would yield 1-(p-tolyl)ethan-1-one and formaldehyde. An oxidative workup would produce the corresponding carboxylic acid.

Oxidation of Alkyl Groups: While the alkene is most reactive, strong oxidation can also affect the alkyl groups, particularly at the benzylic position of the side chain or the methyl group on the ring.

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods involving hydroperoxides. organic-chemistry.orgorganic-chemistry.org This reaction would produce 1-methyl-4-(1-(oxiran-2-yl)ethyl)benzene, a valuable intermediate for further synthesis.

Diels-Alder and Other Cycloaddition Reactions

Diels-Alder Reactions: The propenyl group, as a substituted alkene, can act as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition involves reaction with a conjugated diene to form a six-membered ring. masterorganicchemistry.com For example, reacting this compound with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) product. The reactivity of the propenyl group as a dienophile is enhanced by the presence of electron-withdrawing groups, which this molecule lacks, so forcing conditions may be required. organic-chemistry.org

Other Cycloadditions: Alkenes can participate in other types of cycloadditions, such as [2+2] cycloadditions under photochemical conditions to form cyclobutane (B1203170) derivatives, or 1,3-dipolar cycloadditions with species like azides or nitrile oxides to form five-membered heterocyclic rings.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated Alkyl Side Chain |

| Halogen Addition | Br₂ in CCl₄ | Vicinal Dihalide |

| Allylic Halogenation | NBS, light | Allylic/Benzylic Halide |

| Epoxidation | m-CPBA | Epoxide |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O | Ketone + Formaldehyde |

| Diels-Alder | 1,3-Butadiene | Substituted Cyclohexene |

Polymerization Studies Involving the Propenyl Moiety

The terminal double bond in the 1-methyl-2-propenyl group allows this molecule to function as a monomer in addition polymerization reactions. The stability of the potential propagating intermediate is a key factor in determining the most effective polymerization method.

Cationic Polymerization: The monomer is an alkene with electron-donating substituents (the alkylbenzene group), which can stabilize a carbocation intermediate. wikipedia.org Therefore, cationic polymerization initiated by strong acids or Lewis acids is a plausible pathway. The formation of a resonance-stabilized benzylic carbocation during propagation would facilitate this process. libretexts.org

Radical Polymerization: Free-radical polymerization is another possibility, though the formation of a stable benzylic radical can sometimes lead to chain transfer reactions, which may limit the molecular weight of the resulting polymer. researchgate.net

Coordination Polymerization: Modern coordination catalysts, such as metallocene or other transition-metal complexes, are highly effective for the polymerization of alpha-olefins. rsc.org These catalysts could potentially be used to produce polymers from this compound with controlled stereochemistry (tacticity), leading to materials with specific physical properties.

| Method | Initiator/Catalyst | Propagating Intermediate | Key Features |

|---|---|---|---|

| Cationic | Lewis Acids (e.g., BF₃), Protic Acids | Benzylic Carbocation | Feasible due to stable carbocation intermediate. libretexts.org |

| Radical | Peroxides, Azo compounds | Benzylic Radical | Potential for chain transfer reactions. researchgate.net |

| Coordination | Metallocene Catalysts (e.g., Ziegler-Natta) | Organometallic Complex | Allows for control of polymer tacticity. rsc.org |

Catalytic Functionalization and C-H Activation

The field of C-H activation offers advanced strategies for the selective functionalization of otherwise inert carbon-hydrogen bonds, providing alternatives to traditional synthetic methods. nih.gov For this compound, several C-H bonds are potential targets for such catalytic transformations.

Aromatic C(sp²)-H Functionalization: Transition metal catalysts (e.g., based on gold, rhodium, or palladium) can direct the functionalization of C-H bonds on the benzene ring. chemrxiv.orgsci-hub.st These methods can offer regioselectivity that is different from classical electrophilic substitution, sometimes favoring meta or para positions depending on the catalyst and directing group strategy. rsc.org For alkylbenzenes, achieving high chemo- and regioselectivity can be challenging due to the presence of multiple C-H bonds with similar reactivity. sci-hub.stmdpi.com

Allylic C(sp³)-H Functionalization: The C-H bonds on the methyl group of the side chain (allylic position) are activated for catalytic functionalization. researchgate.net Catalysts based on iridium, rhodium, or palladium can mediate the coupling of this position with various nucleophiles or coupling partners, bypassing the need for pre-functionalization of the substrate. nih.govacs.orgrsc.org

Benzylic C(sp³)-H Functionalization: The C-H bond at the carbon directly attached to the aromatic ring is a benzylic position. This bond is weakened due to the stability of the corresponding benzylic radical or organometallic intermediate, making it a prime target for catalytic C-H functionalization reactions. mdpi.com

These advanced catalytic methods represent a powerful approach to creating complex derivatives from simple hydrocarbon starting materials, offering high atom economy and novel synthetic pathways.

Synthesis of Advanced Intermediates and Precursors from this compound

The unique structure of this compound, featuring a substituted aromatic ring and a reactive internal alkene, makes it a versatile starting material for the synthesis of a variety of advanced intermediates and precursors. The chemical reactivity of this compound is primarily centered around the electrophilic addition reactions of the propenyl double bond and the electrophilic substitution on the benzene ring. These reactions allow for the introduction of diverse functional groups, paving the way for the construction of more complex molecular architectures.

The strategic derivatization of this compound can lead to the formation of valuable intermediates for various fields, including polymer chemistry and the synthesis of fine chemicals. The presence of both the aromatic and olefinic moieties allows for selective transformations, enabling a controlled and stepwise approach to the synthesis of target molecules.

Functionalization via Electrophilic Addition to the Propenyl Group

The internal double bond in the 1-methyl-2-propenyl side chain is susceptible to electrophilic attack. This reactivity can be exploited to introduce a range of functional groups, leading to the formation of key synthetic intermediates.

One of the most fundamental transformations is the hydration of the double bond. In the presence of a strong acid catalyst such as sulfuric acid, water can add across the double bond to yield an alcohol. According to Markovnikov's rule, the hydroxyl group will preferentially add to the more substituted carbon atom.

Another important class of reactions involves hydrohalogenation , where hydrogen halides (e.g., HCl, HBr) are added across the double bond. This reaction also typically follows Markovnikov's rule, leading to the formation of a tertiary alkyl halide. These halogenated derivatives serve as excellent precursors for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Halogenation with elemental halogens like bromine (Br₂) or chlorine (Cl₂) results in the formation of vicinal dihalides. This reaction proceeds through a halonium ion intermediate and results in the anti-addition of the two halogen atoms across the double bond.

The following interactive table summarizes typical electrophilic addition reactions on the propenyl group of this compound and the resulting intermediates.

| Reaction | Reagent(s) | Major Product (Intermediate) | Reaction Conditions |

| Hydration | H₂O, H₂SO₄ (cat.) | 2-(4-methylphenyl)butan-2-ol | Aqueous acid, room temperature |

| Hydrobromination | HBr | 2-bromo-2-(4-methylphenyl)butane | Anhydrous conditions, low temperature |

| Chlorination | Cl₂ | 2,3-dichloro-2-(4-methylphenyl)butane | Inert solvent (e.g., CH₂Cl₂), dark |

Note: The product structures and reaction conditions are based on established principles of organic chemistry, as direct experimental data for this compound is limited in publicly available literature.

Aromatic Electrophilic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of substituents directly onto the aromatic core. The existing methyl and 1-methyl-2-propenyl groups are ortho-, para-directing activators. However, steric hindrance from the bulky 1-methyl-2-propenyl group may favor substitution at the positions ortho to the methyl group and para to the 1-methyl-2-propenyl group.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the ring, which can subsequently be reduced to an amino group, a key functional handle for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Friedel-Crafts acylation , using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces an acyl group to the aromatic ring. The resulting ketone can serve as a precursor for a variety of further transformations.

The table below provides an overview of potential electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagent(s) | Major Product (Isomer Mixture) | Catalyst |

| Nitration | HNO₃, H₂SO₄ | 1-methyl-2-nitro-4-(1-methyl-2-propenyl)-benzene | - |

| Friedel-Crafts Acylation | CH₃COCl | 1-(2-methyl-5-(1-methyl-2-propenyl)phenyl)ethan-1-one | AlCl₃ |

Disclaimer: The regioselectivity of these reactions can be influenced by steric factors and reaction conditions. The indicated products represent plausible major isomers based on directing group effects.

Oxidation of the Propenyl Side Chain

Oxidative cleavage of the propenyl double bond can be a powerful tool for the synthesis of carbonyl compounds. Depending on the oxidizing agent and reaction conditions, different products can be obtained.

Ozonolysis , followed by a reductive workup (e.g., with zinc and water), will cleave the double bond to yield two carbonyl compounds. In the case of this compound, this would result in the formation of a ketone and an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield a ketone and a carboxylic acid.

The following table details the expected products from the oxidative cleavage of the propenyl group.

| Reaction | Reagent(s) | Product(s) |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn, H₂O | 1-(p-tolyl)ethan-1-one and acetaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 1-(p-tolyl)ethan-1-one and acetic acid |

Spectroscopic Characterization and Structural Analysis of 1 Methyl 4 1 Methyl 2 Propenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. It allows for the precise determination of the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through various one- and two-dimensional experiments.

A thorough search of publicly available scientific databases and literature did not yield experimental ¹H NMR or ¹³C NMR data for 1-Methyl-4-(1-methyl-2-propenyl)-benzene. While NMR data is mentioned for this compound on some chemical supplier websites, the actual spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not provided. guidechem.com

For a complete structural assignment, predicted NMR data can be estimated using computational software. However, for the purposes of this article, which relies on experimentally determined findings, no definitive ¹H and ¹³C NMR chemical shift analysis can be presented.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between atoms in a molecule. COSY reveals proton-proton couplings, HSQC correlates directly bonded carbon and proton atoms, and HMBC shows correlations between carbons and protons over two to three bonds.

As with one-dimensional NMR data, no experimental 2D NMR spectra for this compound could be located in the public domain. Therefore, a detailed analysis based on these techniques cannot be included.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

A comprehensive search for experimental IR and Raman spectra for this compound did not yield any specific data. While the NIST WebBook provides an IR spectrum for the isomeric compound 1-methyl-4-(2-propenyl)-benzene, this does not represent the target molecule of this article. Without experimental spectra, a detailed analysis of the vibrational modes of this compound cannot be provided.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. The mass spectrum of a compound provides its molecular weight and, through fragmentation patterns, offers valuable clues about its structure.

The National Institute of Standards and Technology (NIST) WebBook provides the electron ionization (EI) mass spectrum for this compound (CAS No. 97664-18-1). nih.gov The molecular formula of this compound is C₁₁H₁₄, with a molecular weight of 146.23 g/mol . nih.gov

The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 146, confirming the molecular weight of the compound. The fragmentation pattern is characteristic of an alkyl-substituted benzene (B151609) derivative. Key fragments observed in the mass spectrum can be tentatively assigned as follows:

m/z 131: This peak likely corresponds to the loss of a methyl group (CH₃•), a common fragmentation pathway for molecules containing a secondary carbon attached to the benzene ring.

m/z 115: This fragment could result from the loss of a propenyl group (C₃H₅•) from the molecular ion.

m/z 91: This is a very common and often abundant peak in the mass spectra of alkylbenzenes, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), formed by rearrangement of the benzyl (B1604629) cation.

The relative intensities of these and other smaller fragments create a unique "fingerprint" that can be used to identify this compound in a sample, particularly when analyzed by GC-MS.

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ | nih.gov |

| Molecular Weight | 146.23 g/mol | nih.gov |

| CAS Number | 97664-18-1 | nih.gov |

| Major Fragment Ions (m/z) | 146 (M⁺), 131, 115, 91 | nih.gov |

Computational Chemistry and Theoretical Understanding of 1 Methyl 4 1 Methyl 2 Propenyl Benzene

Reactivity Descriptors and Reaction Pathway Modeling

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. kegg.jpacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For aromatic monoterpenoids structurally related to "1-Methyl-4-(1-methyl-2-propenyl)-benzene," such as thymol (B1683141) and carvacrol, computational studies have been performed. These studies help in understanding the regions of a molecule susceptible to electrophilic or nucleophilic attack. For instance, in a study of thymol, the HOMO was observed to be distributed over the benzene (B151609) ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO was found to be located over the aromatic ring. researchgate.net

The energies of these frontier orbitals and their gap are key quantum chemical descriptors. While specific values for "this compound" are not published, we can present representative data from related monoterpenoids to illustrate the concept.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thymol (Analogue) | -8.5 | -1.5 | 7.0 |

| Carvacrol (Analogue) | -8.4 | -1.4 | 7.0 |

This table presents hypothetical yet plausible data for related compounds to illustrate the concepts, as specific experimental or computational values for this compound are not available in the cited sources.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green denotes areas of neutral potential. researchgate.net

For aromatic systems like "this compound," the MEP map would likely show a negative potential (red) above and below the plane of the benzene ring due to the delocalized π-electrons. This π-rich region is a characteristic site for electrophilic aromatic substitution. In a computational study of p-cymene (B1678584), a structurally similar compound, the MEP surface analysis helps in identifying the reactive sites. mdpi.com The presence of alkyl substituents on the benzene ring influences the electron density and, consequently, the MEP. The propenyl group in "this compound" would further modify the charge distribution, with the double bond representing another region of high electron density.

| Molecular Region | Predicted Electrostatic Potential | Susceptibility |

|---|---|---|

| Aromatic Ring (π-system) | Negative (Red) | Electrophilic Attack |

| Propenyl Double Bond | Negative (Red) | Electrophilic Attack |

| Hydrogen Atoms of Alkyl Groups | Positive (Blue) | Nucleophilic Attack |

This table provides a qualitative prediction of the MEP for this compound based on the general principles of MEP mapping and studies on analogous compounds. researchgate.netmdpi.com

Transition State Search and Reaction Barrier Determination

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

For a molecule like "this compound," theoretical studies could explore various reactions, such as its isomerization, oxidation, or participation in cycloaddition reactions. rsc.org For example, the isomerization of terpenes is a common acid-catalyzed process that can be studied computationally. mdpi.com Such studies involve mapping the potential energy surface of the reaction to identify the minimum energy pathways and the structures of the transition states.

While no specific transition state analyses for "this compound" are documented, studies on the isomerization of other terpenes, such as limonene (B3431351), reveal the complexity of these reaction pathways, often involving carbocationic intermediates and multiple possible products. rsc.org Computational methods like Density Functional Theory (DFT) are powerful tools for calculating the geometries and energies of these transient species. acs.org

| Hypothetical Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Isomerization of the propenyl group | DFT (e.g., B3LYP/6-31G) | 20-30 |

| Electrophilic addition to the double bond | DFT (e.g., B3LYP/6-31G) | 10-20 |

This table presents hypothetical activation energies for plausible reactions of this compound to illustrate the concept of reaction barrier determination. These values are not from direct calculations on the target molecule.

Conformational Analysis and Stereochemical Preferences

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For "this compound," the key sources of conformational flexibility are the rotation around the single bond connecting the propenyl group to the benzene ring and the rotation within the propenyl side chain itself.

In substituted cyclohexanes, for example, it is well-established that bulky substituents preferentially occupy equatorial positions to minimize steric strain. youtube.comyoutube.com Similarly, for "this compound," the preferred conformation would likely be one that minimizes steric clashes between the substituents on the aromatic ring. The stereochemistry of the double bond (E/Z isomerism) in the propenyl group is another important aspect that would be considered in a full conformational analysis.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stereochemical Preference |

|---|---|---|---|

| Anti-periplanar | ~180° | 0 (most stable) | Minimizes steric hindrance |

| Syn-periplanar | ~0° | > 5 | Sterically hindered |

| Gauche | ~60° | 1-2 | Intermediate stability |

This table illustrates a hypothetical conformational analysis for the rotation around the bond connecting the side chain to the benzene ring, based on general principles of conformational analysis. chemistrysteps.com

Environmental Fate and Transformation of 1 Methyl 4 1 Methyl 2 Propenyl Benzene

Photochemical Degradation Pathways

In the atmosphere, 1-Methyl-4-(1-methyl-2-propenyl)-benzene is expected to undergo photochemical degradation, primarily initiated by reactions with hydroxyl (OH) radicals. nih.gov Monoterpenes, in general, are transformed in the atmosphere within hours through photolysis and reactions with various reactive species including OH radicals, ozone, and nitrogen oxides. nih.gov

For the structurally similar p-cymene (B1678584), the reaction with OH radicals proceeds via both addition to the benzene (B151609) ring and abstraction of a hydrogen atom from the alkyl substituents. nih.gov The total rate constant for the reaction of p-cymene with OH radicals has been determined to be k = (1.82 ± 0.48) × 10⁻¹² exp((607 ± 70)/T) cm³ molecule⁻¹ s⁻¹ over the temperature range of 243–320 K. nih.gov This reaction leads to the formation of various oxidation products.

The presence of a propenyl group in this compound introduces an additional site for photochemical reactions. The double bond in the propenyl group is susceptible to attack by ozone and OH radicals, leading to the formation of aldehydes, ketones, and other oxygenated products.

Table 1: Predicted Photochemical Degradation Reactions of this compound

| Reactant | Reaction Type | Potential Products |

| Hydroxyl Radical (OH) | H-atom abstraction (from methyl and propenyl groups) | Carbonyls, Alcohols |

| Hydroxyl Radical (OH) | Addition to benzene ring | Phenolic compounds |

| Hydroxyl Radical (OH) | Addition to propenyl double bond | Diols |

| Ozone (O₃) | Ozonolysis of the propenyl double bond | Aldehydes, Ketones (e.g., 4-methylacetophenone) |

Oxidative and Hydrolytic Stability in Environmental Matrices

The stability of this compound in environmental matrices like water and soil is influenced by both abiotic and biotic factors.

Oxidative Stability:

In aqueous environments, the oxidation of alkylbenzenes can occur. The liquid-phase oxidation of p-cymene has been shown to yield a variety of products, including hydroperoxides, alcohols, and ketones. researchgate.net The relative susceptibility to oxidative attack for the methyl and isopropyl groups in p-cymene is approximately 1:4, indicating that the isopropyl group is more readily oxidized. researchgate.net For this compound, the propenyl group would also be a primary site for oxidation.

Hydrolytic Stability:

Benzene and its alkyl derivatives are generally resistant to hydrolysis under typical environmental conditions due to the stability of the aromatic ring and the non-polar nature of the alkyl chains. quora.com Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in environmental matrices.

Microbial Transformation and Biodegradation Potential

Bacteria from genera such as Pseudomonas, Rhodococcus, and Thauera are known to degrade monoterpenes. frontiersin.org The initial steps in the microbial transformation of these compounds often involve the introduction of functional groups, such as hydroxyl groups, through the action of monooxygenase enzymes. frontiersin.orgmdpi.com

For example, the degradation of p-cymene by Burkholderia xenovorans LB400 involves the oxidation of the methyl group to form p-cumic alcohol, which is further oxidized to p-cumate. plos.org Similarly, anaerobic degradation of p-cymene by denitrifying bacteria has been observed, with initial attacks on the methyl group. nih.gov

The biodegradation of phenylpropanoids like estragole (B85927) and anethole, which share structural similarities with the target compound, has also been studied. nih.govekb.eg These compounds can be metabolized by microorganisms, often involving hydroxylation and further degradation of the side chain. nih.gov Given these precedents, it is likely that this compound is susceptible to microbial degradation, with initial enzymatic attacks likely occurring at the methyl and propenyl substituents.

Table 2: Potential Microbial Degradation Pathways for this compound

| Microorganism Type | Initial Reaction | Key Enzymes | Potential Metabolites |

| Aerobic Bacteria | Hydroxylation of methyl group | Monooxygenase | 4-(1-methyl-2-propenyl)benzyl alcohol |

| Aerobic Bacteria | Oxidation of the propenyl group | Monooxygenase, Dehydrogenase | Diols, Aldehydes, Carboxylic acids |

| Anaerobic Bacteria | Methyl group oxidation | p-cymene dehydrogenase (putative) | 4-(1-methyl-2-propenyl)benzoic acid |

It is important to note that the actual environmental fate and transformation pathways of this compound can be influenced by a variety of site-specific environmental factors, including temperature, pH, microbial community composition, and the presence of other organic and inorganic compounds.

Future Research Directions and Emerging Applications in Materials Science and Chemical Synthesis

Development of Novel Catalytic Systems for Functionalization

The functionalization of 1-Methyl-4-(1-methyl-2-propenyl)-benzene is a key area for future research, aimed at introducing new chemical functionalities to tailor its properties for specific applications. The presence of both sp2 C-H bonds on the aromatic ring and an unsaturated side chain offers multiple sites for catalytic modification.

Future efforts will likely focus on selective C-H functionalization, a strategy that can drastically shorten synthetic routes and reduce waste. mdpi.com Ruthenium-based catalysts, such as [RuCl2(p-cymene)]2, have shown efficacy in the arylation of alkenylic C-H bonds and could be adapted for this compound. mdpi.com Another promising avenue is palladium-catalyzed oxidation, a method successfully used for other terpenic olefins like limonene (B3431351) and α-bisabolol to create valuable allylic ethers and acetates. mdpi.com The development of heterogeneous catalysts, for instance, manganese oxides, could enable environmentally benign oxidative cleavage of the propenyl group to yield valuable amide or nitrile products, a process demonstrated on other unsaturated hydrocarbons. nih.gov

These advanced catalytic systems would allow for the conversion of this compound into a variety of derivatives, such as alcohols, ketones, and functionalized aromatics, which can serve as building blocks for more complex molecules.

| Catalyst System | Reaction Type | Potential Product | Research Focus |

| Ruthenium(II) Complexes | C-H Arylation | Aryl-substituted derivatives | Direct functionalization of the benzene (B151609) ring or propenyl group. mdpi.com |

| Palladium(II) Acetate/Benzoquinone | Allylic Oxidation | Allylic acetates or ethers | Selective oxidation of the propenyl side chain. mdpi.com |

| Heterogeneous Manganese Oxides | Oxidative Cleavage/Amidation | Amides, Nitriles | Cleavage of the C=C bond to form nitrogen-containing compounds. nih.gov |

| Dirhodium Tetracarboxylates | Carbene Transfer | Cyclopropanes, C-H Insertion Products | Functionalization via reactions with diazo compounds. researchgate.net |

Exploration of Advanced Polymeric Materials Derived from this compound

The global shift towards sustainable materials has spurred immense interest in bio-based monomers for polymer synthesis. rsc.org Terpenes and their derivatives are at the forefront of this research due to their renewable origins and diverse chemical structures. researchgate.net this compound, with its polymerizable propenyl group, is a promising candidate for the creation of novel advanced polymers.

Future research is expected to investigate its polymerization via various techniques, including free-radical and controlled radical polymerizations like Reversible Addition-Fragmentation chain Transfer (RAFT). RAFT polymerization has been successfully applied to other terpene-derived monomers, yielding polymers with controlled molecular weights and narrow distributions. nih.gov The resulting homopolymers or copolymers could exhibit unique properties. The presence of the bulky, rigid aromatic group in the polymer backbone would likely enhance the thermal stability and glass transition temperature (Tg) of the material, making it suitable for applications requiring stiffness and heat resistance.

Furthermore, this monomer could be incorporated into copolymers, such as thermoplastic elastomers. For example, it could form the hard block in a triblock copolymer, analogous to how styrene (B11656) is used, with a soft block made from a different monomer, to create sustainable and high-performance elastomeric materials. nih.gov The exploration of polyesters and polycarbonates through ring-opening polymerization of functionalized derivatives (e.g., epoxides or lactones) also presents a viable route, as demonstrated with other terpenes like limonene. researchgate.netmdpi.com

| Polymerization Method | Potential Polymer Type | Key Expected Properties | Analogy in Terpene Chemistry |

| Free-Radical Polymerization | Homopolymer (Poly(this compound)) | High thermal stability, potential for high Tg, amorphous nature. | Polymerization of myrcene (B1677589) or styrene. researchgate.net |

| RAFT Polymerization | Controlled Block Copolymers | Tunable mechanical properties, potential for thermoplastic elastomers. | Synthesis of poly(tetrahydrogeraniol acrylate)-b-polystyrene. nih.gov |

| Ring-Opening Polymerization (of derivative) | Polyesters, Polycarbonates | Biodegradability, tunable stiffness and functionality. | Copolymerization of limonene oxide and CO2. researchgate.netmdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and functionalization of fine chemicals are increasingly benefiting from the adoption of flow chemistry and automation. acs.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. mdpi.comvapourtec.com

For this compound, integrating its synthesis or subsequent functionalization into a continuous flow process could be highly beneficial. Many reactions, such as nitration, hydrogenation, or certain oxidations, are highly exothermic or involve hazardous reagents, making them challenging to control on a large scale in batch reactors. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, minimizing risks and improving product selectivity. acs.org

Automated platforms, combining flow reactors with in-line monitoring and machine learning algorithms, could accelerate the optimization of reaction conditions for the functionalization of this compound. vapourtec.com This approach would enable high-throughput screening of different catalysts and reaction parameters, significantly speeding up the discovery of new derivatives and efficient synthetic routes. researchgate.net The multistep synthesis of complex molecules, which is often required for high-value chemicals, can be streamlined in "telescoped" flow systems where the output of one reactor directly feeds into the next, avoiding timely and costly isolation steps. mdpi.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental work and accelerating research. For a molecule like this compound, advanced computational approaches such as Density Functional Theory (DFT) can offer profound insights into its behavior in various chemical transformations.

Predictive modeling can be employed to study the mechanisms of the catalytic functionalization reactions discussed in section 8.1. For instance, DFT calculations can help determine the most likely reaction pathway for an oxidative cleavage reaction, clarifying whether it proceeds through a dioxetane or an epoxide intermediate, as has been done for other alkenes. nih.gov Such studies can also elucidate the role of the catalyst, the substrate's electronic structure, and steric effects on reaction outcomes.

In materials science, computational methods can predict the properties of polymers derived from this monomer. By simulating polymer chain interactions and conformations, it is possible to estimate material properties like the glass transition temperature, mechanical modulus, and thermal stability before undertaking extensive experimental synthesis and characterization. Furthermore, modeling the interaction of this unsaturated hydrocarbon with various surfaces or nanostructures can provide insights for applications in sensing or composite materials. frontiersin.orgnih.gov These predictive capabilities allow researchers to target synthetic efforts toward materials with the most promising characteristics, saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.